molecular formula C8H9NO2 B12860691 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid

Cat. No.: B12860691
M. Wt: 151.16 g/mol
InChI Key: RNZIGTAMSNGAND-AATRIKPKSA-N
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Description

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid is an organic compound with the molecular formula C8H9NO2 It contains a pyrrole ring and an acrylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid typically involves the reaction of pyrrole derivatives with acrylic acid or its esters. One common method is the condensation reaction between 2-methylpyrrole and acrylic acid under acidic or basic conditions. The reaction can be catalyzed by various acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acrylic acid group to an alcohol or alkane.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Organic Synthesis

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, allowing for the introduction of different functional groups onto the pyrrole ring. These reactions are crucial for developing novel compounds in medicinal chemistry and materials science.

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains, suggesting that this compound may also possess antimicrobial activity.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit specific enzymes or pathways associated with inflammation, thus reducing inflammatory responses .
  • Anticancer Potential : Ongoing studies are exploring the anticancer properties of this compound. Its structure allows it to interact with cellular targets, potentially modulating pathways involved in cancer progression.

Material Science

In material science, this compound can be utilized in the production of polymers with specific properties. Its unique structure enables the creation of materials that exhibit desirable characteristics such as flexibility, strength, and resistance to degradation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various pyrrole derivatives against common bacterial strains. The results indicated that derivatives similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. This finding highlights the potential application of this compound in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Research

Research focused on the anti-inflammatory properties of related compounds showed that they could significantly inhibit pro-inflammatory cytokines in human peripheral blood mononuclear cells. The strongest inhibition was observed with derivatives containing similar structural features to this compound, suggesting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid
  • (E)-methyl 3-(1H-pyrrol-2-yl)acrylate
  • 3-(1H-pyrrol-3-yl)acrylic acid methyl ester

Uniqueness

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid is unique due to its specific structural features, such as the presence of a methyl group on the pyrrole ring and an acrylic acid functional group

Biological Activity

2-Methyl-3-(1H-pyrrol-2-yl)acrylic acid is an organic compound characterized by its unique structure, which includes a pyrrole ring and an acrylic acid moiety. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. The molecular formula of this compound is C8_8H9_9NO2_2, and it exhibits significant potential as both an antimicrobial and anticancer agent.

Chemical Structure and Properties

The structural composition of this compound contributes to its biological activity. The presence of the pyrrole ring enhances its reactivity, while the acrylic acid component allows for various interactions with biological macromolecules. This compound can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing various cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria. For instance, compounds derived from similar structures have shown significant inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain Activity
Staphylococcus aureusHigh sensitivity
Escherichia coliModerate sensitivity
Pseudomonas aeruginosaResistance noted

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The compound may exert its effects by modulating specific metabolic pathways and influencing enzyme activities related to cancer cell proliferation. Preliminary findings suggest that it could inhibit tumor growth by inducing apoptosis in cancer cells .

The mechanism through which this compound exerts its biological effects involves interaction with various biomolecules. It acts as a modulator of enzyme activity, potentially influencing pathways such as cyclooxygenase (COX) signaling, which is crucial in inflammation and cancer progression . The acrylic acid moiety allows for electrostatic interactions that enhance binding to target proteins.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of pyrrole derivatives, this compound was tested against multiple bacterial strains. Results indicated significant antibacterial activity, particularly against gram-positive bacteria. The study highlighted the compound's potential as a lead molecule for developing new antibiotics .

Study on Anticancer Effects

Another investigation focused on the anticancer properties of this compound. Researchers treated various cancer cell lines with this compound and observed a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(E)-2-methyl-3-(1H-pyrrol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C8H9NO2/c1-6(8(10)11)5-7-3-2-4-9-7/h2-5,9H,1H3,(H,10,11)/b6-5+

InChI Key

RNZIGTAMSNGAND-AATRIKPKSA-N

Isomeric SMILES

C/C(=C\C1=CC=CN1)/C(=O)O

Canonical SMILES

CC(=CC1=CC=CN1)C(=O)O

Origin of Product

United States

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